molecular formula C22H22ClN5O2 B2759016 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide CAS No. 1251591-49-7

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

Cat. No. B2759016
CAS RN: 1251591-49-7
M. Wt: 423.9
InChI Key: RMZMZZAKMDGFSZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1H-1,2,3-triazole ring, a piperidine ring, and a benzamide group. The presence of these functional groups suggests that the compound could have interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and connectivity of its functional groups. These could include properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Prostacyclin (PGI2) Agonists

Prostacyclin (PGI2) is an endogenous molecule generated in vascular endothelial cells. It plays a crucial role in inhibiting platelet adhesion, aggregation, and vasoconstriction. However, the direct therapeutic application of PGI2 is limited due to its chemical instability. Researchers have explored novel IP (PGI2 receptor) agonists that mimic PGI2’s effects without its drawbacksN-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide has been identified as a potent and selective IP agonist, displaying a long duration of action .

Antiproliferative Activity in Cancer Research

Derivatives of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide have been evaluated for their antiproliferative effects against various human cell lines. These studies suggest potential applications in cancer research, particularly as agents that inhibit cell proliferation.

Electrochemical Oxidation

Research on the electrochemical oxidation of piperidin-4-ones related to this compound highlights their potential in synthetic chemistry applications. The ability to undergo electrochemical transformations makes them valuable tools for designing new molecules and functional materials.

Heterocyclic Chemistry

The triazole moiety in this compound contributes to its unique properties. Researchers explore its reactivity and potential applications in heterocyclic chemistry. Triazoles are versatile building blocks for drug discovery and materials science .

Drug Design and Optimization

Given its structural features, N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide may serve as a scaffold for designing new drugs. Medicinal chemists can modify specific regions to enhance pharmacokinetic properties, selectivity, and efficacy .

Synthetic Methodology

The synthesis of this compound involves several key steps, including nucleophilic ring-opening and selective O-alkylation. Researchers interested in synthetic methodology can study these reactions and potentially apply similar strategies to other molecules .

Safety and Hazards

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-15-3-2-4-16(13-15)21(29)24-18-9-11-27(12-10-18)22(30)20-14-28(26-25-20)19-7-5-17(23)6-8-19/h2-8,13-14,18H,9-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZMZZAKMDGFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methylbenzamide

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